molecular formula C12H11N3O B2486249 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 877798-45-3

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B2486249
CAS No.: 877798-45-3
M. Wt: 213.24
InChI Key: CSXJTYQXFXQBOX-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic aromatic compound that features a fused ring system combining pyrimidine and benzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and methylation steps. One common method involves the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core, which is then further reacted with methylating agents to introduce the dimethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXJTYQXFXQBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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